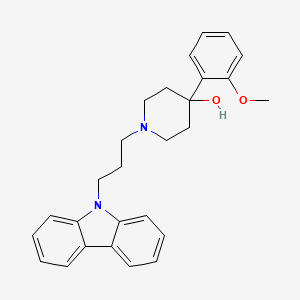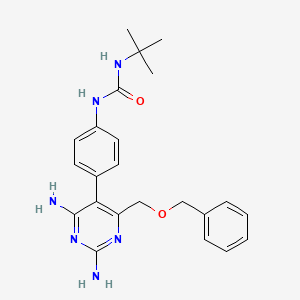
7alpha-OCOCH2Ph-ginkgolide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7alpha-OCOCH2Ph-ginkgolide B is a derivative of ginkgolide B, a natural product isolated from the leaves of the Ginkgo biloba tree. Ginkgolides are known for their unique chemical structure and various pharmacological activities, including anti-inflammatory, anti-allergic, antioxidant, and neuroprotective effects .
準備方法
The synthesis of 7alpha-OCOCH2Ph-ginkgolide B involves the esterification of ginkgolide B at the 7alpha position with a phenylacetyl group. The reaction typically requires the use of a suitable esterification reagent, such as phenylacetic acid, in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and a base such as dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial production methods for ginkgolide B derivatives often involve large-scale extraction from Ginkgo biloba leaves, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure ginkgolide B, which is then subjected to chemical reactions to produce the desired derivatives .
化学反応の分析
7alpha-OCOCH2Ph-ginkgolide B undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the phenylacetyl group, forming new derivatives
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of other ginkgolide derivatives and related compounds.
作用機序
The mechanism of action of 7alpha-OCOCH2Ph-ginkgolide B involves its interaction with molecular targets such as the platelet-activating factor receptor (PAFR). By antagonizing PAFR, the compound inhibits the PAF signaling pathway, which is involved in various inflammatory and immune responses. This inhibition leads to reduced inflammation, decreased platelet aggregation, and neuroprotection .
類似化合物との比較
7alpha-OCOCH2Ph-ginkgolide B is unique among ginkgolide derivatives due to its specific esterification at the 7alpha position. Similar compounds include:
Ginkgolide A: Another ginkgolide with similar pharmacological properties but different structural features.
Ginkgolide C: Known for its potent anti-inflammatory and neuroprotective effects.
Bilobalide: A sesquiterpene lactone also derived from Ginkgo biloba, with distinct neuroprotective properties
特性
分子式 |
C28H30O12 |
|---|---|
分子量 |
558.5 g/mol |
IUPAC名 |
[(1S,6R,9S,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-5,15,18-trioxo-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecan-9-yl] 2-phenylacetate |
InChI |
InChI=1S/C28H30O12/c1-11-20(32)37-19-16(30)26-18-14(36-13(29)10-12-8-6-5-7-9-12)15(24(2,3)4)25(26)17(31)21(33)39-23(25)40-28(26,22(34)38-18)27(11,19)35/h5-9,11,14-19,23,30-31,35H,10H2,1-4H3/t11?,14-,15?,16?,17-,18?,19-,23?,25?,26?,27+,28-/m0/s1 |
InChIキー |
IYWGNBBAQNQGIC-MAVMKJRYSA-N |
異性体SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5OC(=O)CC7=CC=CC=C7)C(C)(C)C)O |
正規SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5OC(=O)CC7=CC=CC=C7)C(C)(C)C)C(C(=O)OC6O4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B10770991.png)
![1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one](/img/structure/B10770995.png)
![6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)
![[14C]Mtep](/img/structure/B10771002.png)

![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)



![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)